molecular formula C12H20N4O B1482001 (1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098122-15-5

(1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482001
M. Wt: 236.31 g/mol
InChI Key: CFKCOQHSLMKTNN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a triazole ring and an azetidine ring. The presence of these rings suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and triazole rings, as well as the cyclopentyl group and the methanol group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The azetidine and triazole rings might be involved in reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could affect its solubility in different solvents .

Scientific Research Applications

Catalyst and Ligand Development

  • A study introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand for catalyzing Huisgen 1,3-dipolar cycloadditions, showcasing the ligand's efficiency under neat or aqueous conditions with low catalyst loadings and short reaction times (Ozcubukcu et al., 2009). This highlights the potential of triazole-containing compounds as effective catalysts in organic synthesis.

Synthesis of Heterocyclic Compounds

  • Research on the cyclization of aryl azides with certain ketones and nitriles in methanol has led to high yields of new triazole derivatives, demonstrating the versatility of triazole chemistry in the synthesis of heterocyclic compounds (Pokhodylo et al., 2009).

Anticancer Activity

  • Novel aziridine-1,2,3-triazole hybrid derivatives were synthesized and evaluated for anticancer activity, with some compounds showing high efficiency against human leukemia and hepatoma cells (Dong et al., 2017). This indicates the potential therapeutic applications of triazole derivatives in oncology.

Structural Analysis

  • The synthesis and X-ray diffraction analysis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol provides insights into the structural characteristics of triazole compounds, which could be essential for designing molecules with specific properties (Dong et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

properties

IUPAC Name

[1-[(1-cyclopentylazetidin-3-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)7-10-5-15(6-10)12-3-1-2-4-12/h8,10,12,17H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKCOQHSLMKTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
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(1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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